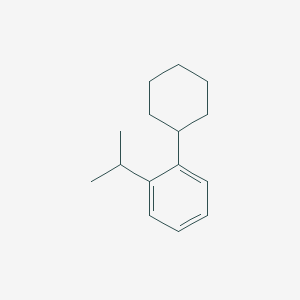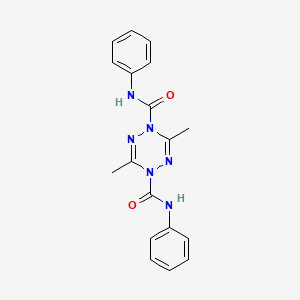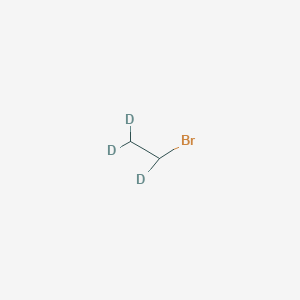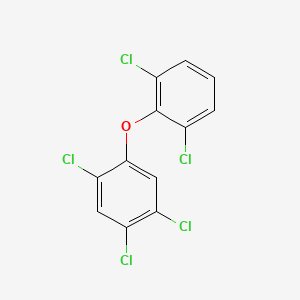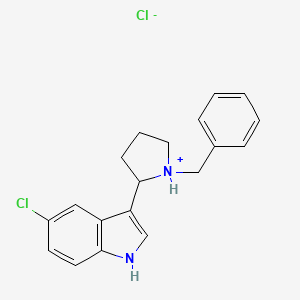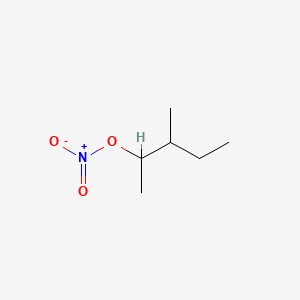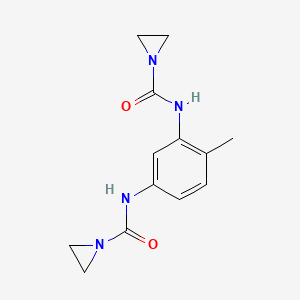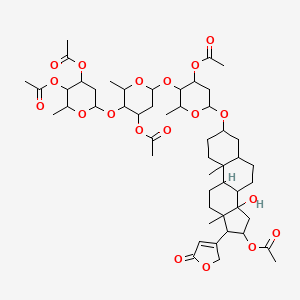
Pentagit
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentagit is a hypothetical compound that has garnered interest due to its unique structural and chemical properties. It is characterized by its pentagonal molecular structure, which imparts distinct physical and chemical behaviors. This compound is of significant interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentagit involves a multi-step process that includes the formation of its pentagonal core structure. The initial step typically involves the cyclization of a linear precursor molecule under controlled conditions. This is followed by the introduction of functional groups to achieve the desired chemical properties. Common reagents used in the synthesis include strong acids or bases, catalysts, and solvents that facilitate the cyclization and functionalization processes.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method ensures high yield and purity of the final product. Additionally, the use of automated systems in industrial settings can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Pentagit undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogens, acids, and bases are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce hydrogenated forms of this compound.
Aplicaciones Científicas De Investigación
Pentagit has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of pentagonal structures on chemical reactivity and stability.
Biology: this compound derivatives are explored for their potential as enzyme inhibitors and signaling molecules.
Medicine: Research is ongoing to investigate the therapeutic potential of this compound in treating various diseases, including cancer and infectious diseases.
Industry: this compound is used in the development of advanced materials with unique mechanical and electronic properties.
Mecanismo De Acción
The mechanism of action of Pentagit involves its interaction with specific molecular targets, such as enzymes and receptors. The pentagonal structure of this compound allows it to fit into unique binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane: A simple hydrocarbon with a pentagonal ring structure.
Pentamidine: An antimicrobial compound with a pentagonal core.
Pentazocine: An analgesic with a pentagonal structure.
Uniqueness of Pentagit
This compound stands out due to its unique combination of structural features and functional groups, which confer distinct chemical reactivity and biological activity. Unlike other pentagonal compounds, this compound exhibits a broader range of applications and higher stability under various conditions.
Propiedades
Número CAS |
27071-80-3 |
|---|---|
Fórmula molecular |
C51H74O19 |
Peso molecular |
991.1 g/mol |
Nombre IUPAC |
[3-[4-acetyloxy-5-(4,5-diacetyloxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-[[16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C51H74O19/c1-24-46(67-31(8)56)37(63-27(4)52)20-43(61-24)69-48-26(3)62-44(21-39(48)65-29(6)54)70-47-25(2)60-42(19-38(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-35(49)14-16-50(10)45(32-17-41(57)59-23-32)40(66-30(7)55)22-51(36,50)58/h17,24-26,33-40,42-48,58H,11-16,18-23H2,1-10H3 |
Clave InChI |
JDYLJSDIEBHXPO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


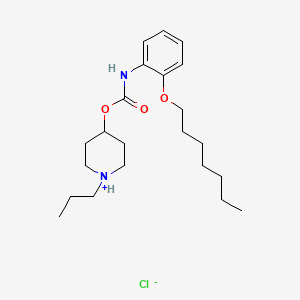
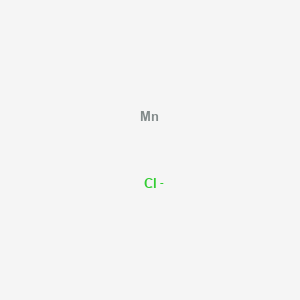
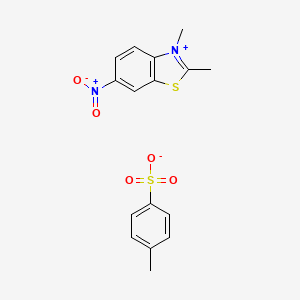
![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
